molecular formula C15H13ClO3 B14773374 4-(Benzyloxy)-5-chloro-2-methylbenzoic acid

4-(Benzyloxy)-5-chloro-2-methylbenzoic acid

Cat. No.: B14773374
M. Wt: 276.71 g/mol
InChI Key: OJHMVIMFCAROOI-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-5-chloro-2-methylbenzoic acid is an organic compound that belongs to the class of substituted benzoic acids It is characterized by the presence of a benzyloxy group, a chlorine atom, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-5-chloro-2-methylbenzoic acid typically involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide, followed by chlorination and methylation steps. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide to facilitate the benzylation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-5-chloro-2-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Benzyloxy)-5-chloro-2-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-chloro-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)-5-chloro-2-methylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the benzyloxy, chlorine, and methyl groups allows for a diverse range of chemical transformations and applications that are not possible with simpler benzoic acid derivatives .

Properties

Molecular Formula

C15H13ClO3

Molecular Weight

276.71 g/mol

IUPAC Name

5-chloro-2-methyl-4-phenylmethoxybenzoic acid

InChI

InChI=1S/C15H13ClO3/c1-10-7-14(13(16)8-12(10)15(17)18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)

InChI Key

OJHMVIMFCAROOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)Cl)OCC2=CC=CC=C2

Origin of Product

United States

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